Isonixin

Description

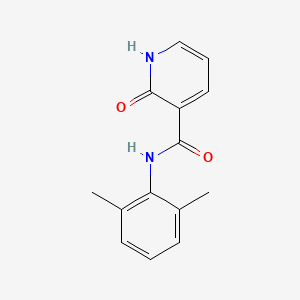

RN given refers to parent cpd; structure

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-9-5-3-6-10(2)12(9)16-14(18)11-7-4-8-15-13(11)17/h3-8H,1-2H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDDCFNFNAHLAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80877494 | |

| Record name | Isonixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57021-61-1 | |

| Record name | Isonixin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57021-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isonixin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057021611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isonixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isonixin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISONIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYX6E7M5QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Isonixin in Inflammatory Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract

Isonixin is a non-steroidal anti-inflammatory drug (NSAID) utilized for its analgesic and anti-inflammatory properties. This technical guide provides a detailed examination of its core mechanism of action within the context of inflammatory signaling pathways. The primary mechanism of this compound involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the biosynthesis of prostaglandins, which are critical mediators of inflammation and pain.[1] This document elucidates the interaction of this compound with the COX pathway, explores its ancillary modulatory effects on pro-inflammatory cytokines, and presents generalized experimental protocols for evaluating its activity. All quantitative data and methodologies are structured to facilitate advanced research and drug development applications.

Core Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway

The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes.[2] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are potent lipid mediators in a wide array of physiological and pathological processes.[3][4]

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[3][5]

-

COX-2: This isoform is typically found at low levels in normal tissues but is significantly upregulated by pro-inflammatory stimuli such as cytokines and endotoxins during inflammation, injury, and pain.[3][5] The prostaglandins produced by COX-2 are major contributors to the inflammatory response.[5]

This compound exerts its therapeutic effect by blocking the activity of both COX-1 and COX-2, which reduces the production of prostaglandins, thereby alleviating pain and decreasing inflammation.[1] While some research suggests that newer NSAIDs were developed to selectively inhibit COX-2 to minimize gastrointestinal side effects associated with COX-1 inhibition, the precise selectivity profile of this compound for COX-1 versus COX-2 is not detailed in the available literature.[3][5][6] The inhibition of prostaglandin synthesis is the cornerstone of this compound's action against inflammation.[1]

Quantitative Data on COX Inhibition

Table 1: Illustrative COX Inhibition Profile for a Hypothetical NSAID

| Target Enzyme | Assay Type | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Human COX-1 | Whole Blood Assay | Value | Value |

| Human COX-2 | LPS-stimulated WBA | Value | |

| Ovine COX-1 | Purified Enzyme Assay | Value | Value |

| Ovine COX-2 | Purified Enzyme Assay | Value | |

Ancillary Mechanisms: Modulation of Cytokine Pathways

Beyond its primary role as a COX inhibitor, this compound has been noted to possess ancillary actions that contribute to its anti-inflammatory profile, including the modulation of inflammatory cytokines.[1] Cytokines are signaling proteins that are crucial for orchestrating the inflammatory response; however, their excessive release can lead to tissue damage.[7]

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of the genetic expression of pro-inflammatory mediators, including cytokines like TNF-α and IL-6, as well as the COX-2 enzyme itself.[8][9] In many inflammatory conditions, the NF-κB pathway is constitutively active. While direct evidence linking this compound to NF-κB inhibition is sparse, the observed reduction in pro-inflammatory cytokines suggests a potential downstream or indirect influence on this critical signaling cascade.[1] By attenuating the production of these cytokines, this compound can further mitigate the inflammatory response.[1]

Experimental Protocols & Methodologies

Detailed experimental protocols for this compound are not available in the reviewed literature. Therefore, this section provides a generalized, representative protocol for an in vitro COX inhibition assay, a standard method for evaluating NSAID potency and selectivity. This methodology is for illustrative purposes and would require optimization for specific laboratory conditions.

Generalized Protocol: In Vitro Fluorometric COX Inhibition Assay

This assay measures the peroxidase activity of COX enzymes. The peroxidase component is active only after the initial cyclooxygenase reaction converts arachidonic acid to PGG2.

Objective: To determine the IC50 of this compound for COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)

-

Heme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

This compound and reference NSAIDs (e.g., Celecoxib, SC-560)

-

96-well microplates (black, clear bottom)

-

Fluorometric plate reader (Ex/Em = 535/590 nm)

Procedure:

-

Reagent Preparation: Prepare stock solutions of this compound and reference compounds in an appropriate solvent (e.g., DMSO). Prepare working solutions by serial dilution in the assay buffer.

-

Enzyme Preparation: Dilute COX-1 and COX-2 enzymes in assay buffer containing heme to the desired concentration.

-

Assay Reaction:

-

To each well of the 96-well plate, add 10 µL of the test compound (this compound dilutions) or vehicle control.

-

Add 150 µL of the prepared enzyme solution to each well.

-

Add 10 µL of ADHP probe solution.

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

-

Initiation of Reaction: Add 10 µL of arachidonic acid solution to each well to initiate the reaction.

-

Measurement: Immediately begin kinetic measurement of fluorescence intensity using a plate reader at excitation and emission wavelengths of 535 nm and 590 nm, respectively. Read every minute for 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control: % Inhibition = 100 * (1 - (V_this compound / V_control)).

-

Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Summary and Future Directions

This compound is an established NSAID whose therapeutic efficacy stems from its direct inhibition of COX-1 and COX-2 enzymes, leading to a reduction in the synthesis of pro-inflammatory prostaglandins.[1] Ancillary mechanisms, such as the modulation of inflammatory cytokines, may also contribute to its overall anti-inflammatory effect, though these pathways are less characterized.[1]

For the scientific and drug development community, several areas warrant further investigation:

-

Quantitative Profiling: Rigorous determination of the IC50 values for this compound against human COX-1 and COX-2 is necessary to accurately classify its selectivity profile and predict its therapeutic window and potential for side effects.

-

Mechanism of Cytokine Modulation: Elucidating the precise molecular mechanisms by which this compound may affect cytokine production, including its potential interaction with the NF-κB or other upstream signaling pathways, would provide a more complete understanding of its action.

-

In Vivo Correlation: Correlating in vitro potency with in vivo efficacy in validated animal models of inflammation would further substantiate its mechanism and guide clinical applications.

A deeper understanding of these aspects will enhance the rational use of this compound and support the development of next-generation anti-inflammatory agents.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of cyclooxygenase inhibition on the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclooxygenase isozymes: the biology of prostaglandin synthesis and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analgesic - Wikipedia [en.wikipedia.org]

- 7. jp.sinobiological.com [jp.sinobiological.com]

- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Isonixin's Cyclooxygenase-2 (COX-2) Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonixin, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are pivotal in the biosynthesis of prostaglandins, which are key mediators of inflammation and pain. The clinical efficacy and side-effect profile of NSAIDs are largely determined by their relative selectivity for inhibiting COX-2 over COX-1. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as gastric cytoprotection and platelet aggregation, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. Consequently, NSAIDs that preferentially inhibit COX-2 are expected to retain anti-inflammatory and analgesic properties with a reduced risk of gastrointestinal adverse effects associated with COX-1 inhibition.

This technical guide provides an in-depth overview of the cyclooxygenase-2 (COX-2) selectivity profile of this compound. It details the common experimental protocols used to determine COX selectivity and presents the typical signaling pathway involved. Due to the limited availability of specific quantitative inhibitory data for this compound in publicly accessible literature, this guide will focus on the established methodologies for assessing COX selectivity and provide illustrative data for other relevant NSAIDs to offer a comparative context.

Quantitative Data on COX-1 and COX-2 Inhibition

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 82 | 6.8 | 12[1][2] |

| Diclofenac | 0.076 | 0.026 | 2.9[1][2] |

| Etodolac | > 100 | 53 | > 1.9[1][2] |

| Ibuprofen | 12 | 80 | 0.15[1][2] |

| Indomethacin | 0.0090 | 0.31 | 0.029[1][2] |

| Meloxicam | 37 | 6.1 | 6.1[1][2] |

| Rofecoxib | > 100 | 25 | > 4.0[1][2] |

Note: The data presented in this table is for illustrative purposes to demonstrate how COX selectivity is quantified and varies among different NSAIDs. The absence of this compound from this table is due to the lack of available quantitative data in the reviewed literature.

Experimental Protocols for Determining COX Selectivity

A variety of in vitro and ex vivo assays are employed to determine the inhibitory potency and selectivity of compounds against COX-1 and COX-2. These assays are crucial in the preclinical development of NSAIDs.

In Vitro Assays Using Purified Enzymes

This method involves the use of purified recombinant human or ovine COX-1 and COX-2 enzymes. It allows for a direct assessment of the inhibitor's interaction with the enzyme in a controlled environment.

-

Principle: The activity of the COX enzyme is measured by monitoring the consumption of the substrate (arachidonic acid) or the formation of a product (e.g., Prostaglandin E2, PGE2). The inhibitor is added at various concentrations to determine the IC50 value.

-

Typical Protocol:

-

Enzyme Preparation: Purified recombinant human or ovine COX-1 or COX-2 is used.

-

Reaction Mixture: A reaction buffer (e.g., Tris-HCl) containing a heme cofactor is prepared.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) for a defined period.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination: The reaction is stopped after a specific time by adding a quenching agent (e.g., a strong acid).

-

Product Quantification: The amount of PGE2 produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

-

Whole Blood Assay

The human whole blood assay is considered more physiologically relevant as it accounts for factors like protein binding and cell membrane permeability.

-

Principle: This assay measures the inhibition of COX-1 activity in platelets (measured by thromboxane B2, TXB2, production) and COX-2 activity in lipopolysaccharide (LPS)-stimulated monocytes (measured by PGE2 production) within a whole blood sample.

-

Typical Protocol:

-

Blood Collection: Fresh venous blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).

-

COX-1 Assay: Aliquots of blood are incubated with the test compound for a specific period. Clotting is then induced (e.g., by allowing the blood to clot at 37°C), and the serum is collected to measure TXB2 levels via ELISA.

-

COX-2 Assay: Aliquots of blood are incubated with the test compound in the presence of LPS to induce COX-2 expression and activity in monocytes. After incubation, the plasma is collected, and PGE2 levels are measured by ELISA.

-

Data Analysis: The IC50 values for COX-1 and COX-2 inhibition are determined from the dose-response curves.

-

Cell-Based Assays

These assays utilize cultured cells that predominantly express either COX-1 or COX-2.

-

Principle: Specific cell lines are chosen for their expression of a particular COX isoform. For example, human peripheral monocytes can be used to assess both COX-1 (unstimulated) and COX-2 (LPS-stimulated) activity.[1][2]

-

Typical Protocol:

-

Cell Culture: A suitable cell line is cultured under appropriate conditions.

-

Induction (for COX-2): For COX-2 assays, cells are often stimulated with an inflammatory agent like LPS or interleukin-1β (IL-1β) to induce enzyme expression.

-

Inhibitor Treatment: The cells are treated with various concentrations of the test compound.

-

Substrate Addition: Arachidonic acid is added to the cells.

-

Product Measurement: The amount of prostaglandin produced in the cell culture supernatant is quantified.

-

Data Analysis: IC50 values are calculated based on the reduction in prostaglandin synthesis.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow for assessing COX-2 selectivity.

References

Ancillary Anti-inflammatory Effects of Isonixin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonixin, a non-steroidal anti-inflammatory drug (NSAID), is recognized for its analgesic and anti-inflammatory properties, primarily attributed to its inhibition of cyclooxygenase (COX) enzymes and subsequent reduction in prostaglandin synthesis. While this remains its core mechanism, this technical guide explores the potential ancillary anti-inflammatory effects of this compound. Drawing from the broader understanding of NSAID pharmacology and inflammatory pathways, this document delves into possible modulatory roles of this compound on cytokine production, neutrophil migration, and key intracellular signaling cascades including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This guide aims to provide a comprehensive overview for researchers and professionals in drug development by presenting available information, outlining relevant experimental methodologies, and visualizing the complex signaling networks involved in inflammation. It is important to note that while the primary mechanism of this compound is well-established, direct and extensive research into its specific ancillary effects is limited. Therefore, this guide synthesizes established knowledge on related compounds and general NSAID activity to postulate the likely ancillary mechanisms of this compound, highlighting areas for future investigation.

Core Mechanism of Action: Cyclooxygenase Inhibition

This compound, like other traditional NSAIDs, exerts its principal anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] By blocking this pathway, this compound effectively reduces the production of these pro-inflammatory lipid compounds.[1]

Signaling Pathway: Prostaglandin Synthesis

The inhibition of prostaglandin synthesis by this compound can be visualized as a direct interruption of the arachidonic acid cascade.

Caption: this compound's primary mechanism of action.

Ancillary Anti-inflammatory Effects

Beyond COX inhibition, NSAIDs are thought to possess additional mechanisms that contribute to their anti-inflammatory profile. While specific data for this compound is sparse, we can extrapolate potential ancillary effects based on the broader class of drugs.

Modulation of Cytokine Production

Pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are pivotal in amplifying and sustaining inflammatory responses. Some NSAIDs have been shown to modulate the production of these cytokines, an effect that may be independent of COX inhibition.

Quantitative Data on NSAID Cytokine Inhibition (General)

| Cytokine | NSAID Class | Effect | Reference |

| TNF-α | Various | Inhibition of production by innate immune cells | [3] |

| IFN-γ | Various | Inhibition of production by NK and γδ T cells | [3] |

| IL-6 | Various | Reduced production in response to TLR stimulation | [4] |

| IL-1β | Various | Down-regulation of tissue levels at high doses | [5] |

Experimental Protocol: In Vitro Cytokine Inhibition Assay

-

Cell Culture: Culture appropriate immune cells (e.g., peripheral blood mononuclear cells [PBMCs] or a macrophage cell line like RAW 264.7) in a suitable medium.

-

Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce cytokine production.

-

Treatment: Concurrently, treat the cells with varying concentrations of this compound.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24 hours).

-

Quantification: Collect the cell culture supernatant and quantify the levels of specific cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Analysis: Determine the dose-dependent effect of this compound on cytokine production and calculate the IC50 value if applicable.

Inhibition of Neutrophil Migration

Neutrophils are among the first immune cells to arrive at a site of inflammation, and their migration is a critical step in the inflammatory cascade. Some anti-inflammatory agents can interfere with neutrophil chemotaxis and adhesion.

Experimental Protocol: Neutrophil Chemotaxis Assay (Boyden Chamber)

-

Neutrophil Isolation: Isolate neutrophils from fresh whole blood using density gradient centrifugation.

-

Chamber Setup: Use a Boyden chamber with a porous membrane separating the upper and lower wells.

-

Chemoattractant: Place a chemoattractant (e.g., Interleukin-8) in the lower chamber.

-

Treatment: Add isolated neutrophils, pre-incubated with or without this compound, to the upper chamber.

-

Incubation: Allow the neutrophils to migrate through the membrane towards the chemoattractant for a set time.

-

Quantification: Stain and count the number of neutrophils that have migrated to the lower side of the membrane.

-

Analysis: Compare the number of migrated cells in the this compound-treated group to the control group to determine the inhibitory effect.

Caption: Workflow for a neutrophil chemotaxis assay.

Modulation of Intracellular Signaling Pathways

The inflammatory response is orchestrated by complex intracellular signaling pathways. The NF-κB and MAPK pathways are central to the expression of numerous pro-inflammatory genes.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a key regulator of genes involved in inflammation, immunity, and cell survival. Its activation leads to the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of this pathway is a significant target for anti-inflammatory therapies.

Caption: Potential modulation of the NF-κB pathway.

Experimental Protocol: NF-κB Activation Assay (Western Blot)

-

Cell Culture and Treatment: Culture cells (e.g., HeLa or macrophage cell lines) and pre-treat with this compound before stimulating with an NF-κB activator (e.g., TNF-α).

-

Nuclear and Cytoplasmic Extraction: Fractionate the cells to separate nuclear and cytoplasmic proteins.

-

Western Blotting: Perform SDS-PAGE and Western blotting on both fractions using antibodies specific for NF-κB subunits (e.g., p65).

-

Analysis: Quantify the amount of p65 in the nuclear fraction to determine the extent of NF-κB translocation. A decrease in nuclear p65 in this compound-treated cells would indicate inhibition of the pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including the production of inflammatory mediators.

Caption: Potential modulation of the MAPK pathway.

Experimental Protocol: MAPK Activation Assay (Western Blot)

-

Cell Culture and Treatment: Culture cells and pre-treat with this compound followed by stimulation with a relevant agonist (e.g., LPS or growth factors).

-

Cell Lysis: Lyse the cells to extract total protein.

-

Western Blotting: Perform Western blotting using antibodies that specifically detect the phosphorylated (activated) forms of MAPK proteins (e.g., phospho-p38, phospho-ERK).

-

Analysis: Compare the levels of phosphorylated MAPKs in treated versus untreated cells to assess the inhibitory effect of this compound.

Conclusion and Future Directions

This compound's established role as a COX inhibitor firmly places it within the NSAID class of anti-inflammatory agents. While direct evidence for its ancillary anti-inflammatory effects is currently lacking in the scientific literature, the known pleiotropic effects of other NSAIDs suggest that this compound may also modulate key inflammatory processes beyond prostaglandin synthesis. Future research should focus on elucidating these potential ancillary mechanisms, specifically investigating its impact on cytokine production, neutrophil function, and the NF-κB and MAPK signaling pathways. Such studies would not only provide a more complete understanding of this compound's pharmacological profile but could also pave the way for more targeted therapeutic applications in inflammatory diseases. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for these future investigations.

References

- 1. What is the mechanism of Clonixin? [synapse.patsnap.com]

- 2. What is Clonixin used for? [synapse.patsnap.com]

- 3. Anti-inflammatory and analgesic properties of clonixin (2-(2' methyl-3' chloro anilino) nicotinic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Overview of Cytokines and Cytokine Antagonists as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic effects of ion transporter and MAP kinase pathway inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Neuroprotective Potential of Isonixin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive framework for the investigation of the potential neuroprotective properties of Isonixin. As of the latest literature review, specific studies on the neuroprotective effects of this compound are not publicly available. Therefore, this guide outlines a series of established and robust experimental protocols and theoretical models that could be employed to assess such properties, using this compound as a hypothetical candidate.

Introduction to Neuroprotection and this compound

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease are characterized by the progressive loss of structure and function of neurons. A key therapeutic strategy in combating these devastating disorders is neuroprotection, which aims to prevent or slow down neuronal cell death and the ensuing neurological decline. The mechanisms underlying neurodegeneration are multifaceted, often involving oxidative stress, neuroinflammation, excitotoxicity, and apoptosis.

This compound, a non-steroidal anti-inflammatory drug (NSAID), is known for its analgesic and anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. Given the significant role of inflammation in neurodegenerative processes, it is plausible that this compound may exert neuroprotective effects. This guide details a potential research and development pathway to investigate this hypothesis.

Potential Mechanisms of Neuroprotection

The neuroprotective effects of a compound can be mediated through various pathways. For a compound like this compound, the primary hypothesized mechanisms would revolve around its anti-inflammatory actions, but potential antioxidant and anti-apoptotic effects should also be investigated.

2.1. Anti-Inflammatory Pathways

Chronic neuroinflammation is a hallmark of many neurodegenerative diseases.[1][2] Microglia and astrocytes, the resident immune cells of the central nervous system, can become over-activated, releasing a barrage of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other neurotoxic molecules.[1] As an NSAID, this compound's primary mechanism of action is the inhibition of COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. By reducing prostaglandin production, this compound could potentially dampen the neuroinflammatory response and its detrimental effects on neuronal survival.

2.2. Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is another critical factor in neuronal cell death.[3][4] ROS can damage lipids, proteins, and DNA, leading to cellular dysfunction and apoptosis. Some NSAIDs have been shown to possess antioxidant properties independent of their COX-inhibitory activity. Investigations should explore whether this compound can directly scavenge free radicals or upregulate endogenous antioxidant defense mechanisms, such as the Nrf2 pathway.[5][6]

2.3. Inhibition of Apoptotic Pathways

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in neurodegenerative diseases. Key players in the apoptotic cascade include the Bcl-2 family of proteins and caspases. A potential neuroprotective agent might prevent apoptosis by modulating the expression of these proteins, for instance, by increasing the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax, or by directly inhibiting caspase activity.

Experimental Protocols for Investigating Neuroprotective Properties

A tiered approach, starting with in vitro models and progressing to in vivo studies, is recommended to systematically evaluate the neuroprotective potential of this compound.

3.1. In Vitro Models of Neurotoxicity

-

Objective: To determine if this compound can protect cultured neuronal cells from various insults relevant to neurodegeneration.

-

Cell Lines:

-

SH-SY5Y (human neuroblastoma cell line): Commonly used for studies of Parkinson's disease.

-

PC12 (rat pheochromocytoma cell line): A model for neuronal differentiation and neurotoxicity.

-

Primary neuronal cultures (from rodent cortex or hippocampus): More physiologically relevant but also more complex to maintain.

-

-

Neurotoxic Insults:

-

Oxidative Stress: Hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or rotenone.

-

Excitotoxicity: Glutamate or N-methyl-D-aspartate (NMDA).

-

Neuroinflammation: Lipopolysaccharide (LPS) to activate microglia and assess indirect neurotoxicity through conditioned media.

-

Protein Aggregation: Amyloid-beta (Aβ) peptides for Alzheimer's disease models.

-

-

Methodology:

-

Culture neuronal cells to the desired confluency.

-

Pre-treat cells with a range of concentrations of this compound for a specified period (e.g., 2-24 hours).

-

Introduce the neurotoxic agent.

-

After an appropriate incubation period (e.g., 24-48 hours), assess cell viability and other relevant endpoints.

-

-

Endpoint Assays:

-

Cell Viability: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.

-

Apoptosis: TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, caspase-3/7 activity assays, or Western blot for Bcl-2/Bax ratio.

-

Oxidative Stress: Measurement of intracellular ROS using probes like DCFDA (2',7'-dichlorofluorescin diacetate), and quantification of antioxidant enzyme activity (e.g., SOD, GPx).

-

Inflammation: Measurement of pro-inflammatory cytokines (TNF-α, IL-1β) in the culture medium using ELISA.

-

3.2. In Vivo Models of Neurodegeneration

-

Objective: To evaluate the efficacy of this compound in animal models that mimic aspects of human neurodegenerative diseases.

-

Animal Models:

-

Parkinson's Disease: 6-OHDA or MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) induced models in rodents.

-

Alzheimer's Disease: Transgenic mouse models expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations.

-

Cerebral Ischemia: Middle cerebral artery occlusion (MCAO) model in rats or mice to assess protection against stroke-related neuronal death.[7]

-

-

Methodology:

-

Acclimate animals and establish baseline behavioral measures.

-

Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses and for a defined duration (pre-treatment, co-treatment, or post-treatment).

-

Induce the neurodegenerative phenotype according to the chosen model.

-

Conduct behavioral tests to assess motor and cognitive function.

-

At the end of the study, sacrifice the animals and collect brain tissue for histological and biochemical analysis.

-

-

Endpoint Assessments:

-

Behavioral Tests: Rotarod test for motor coordination, Morris water maze for learning and memory.

-

Histology: Immunohistochemistry to quantify neuronal loss (e.g., tyrosine hydroxylase-positive neurons in the substantia nigra for Parkinson's models), and to assess microglial and astrocyte activation (Iba1 and GFAP staining).

-

Biochemical Analysis: ELISA or Western blot to measure levels of inflammatory markers, oxidative stress markers, and apoptotic proteins in brain homogenates.

-

Data Presentation

Quantitative data from these experiments should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Neuroprotective Efficacy of this compound against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

| This compound Concentration (µM) | Cell Viability (% of Control) | Intracellular ROS (% of H₂O₂ alone) | Caspase-3 Activity (Fold Change vs. Control) |

| 0 (Control) | 100 ± 5.2 | N/A | 1.0 ± 0.1 |

| 0 (H₂O₂ alone) | 45 ± 3.8 | 100 ± 8.1 | 4.2 ± 0.5 |

| 1 | 52 ± 4.1 | 85 ± 6.3 | 3.8 ± 0.4 |

| 10 | 68 ± 5.5 | 62 ± 5.9 | 2.5 ± 0.3* |

| 50 | 85 ± 6.2 | 41 ± 4.7 | 1.7 ± 0.2 |

| 100 | 92 ± 7.1 | 32 ± 3.9 | 1.2 ± 0.1 |

*p < 0.05, **p < 0.01 compared to H₂O₂ alone. Data are presented as mean ± SEM.

Table 2: Hypothetical In Vivo Effects of this compound in a 6-OHDA Model of Parkinson's Disease in Rats

| Treatment Group | Rotarod Latency (s) | TH+ Neurons in SNc (% of Sham) | Iba1+ Microglia in SNc (Cells/mm²) |

| Sham | 180 ± 12 | 100 ± 7 | 50 ± 8 |

| 6-OHDA + Vehicle | 65 ± 8 | 35 ± 5 | 250 ± 22 |

| 6-OHDA + this compound (10 mg/kg) | 92 ± 10 | 52 ± 6 | 180 ± 15* |

| 6-OHDA + this compound (25 mg/kg) | 125 ± 11 | 71 ± 8 | 110 ± 12** |

*p < 0.05, **p < 0.01 compared to 6-OHDA + Vehicle. Data are presented as mean ± SEM. SNc: Substantia nigra pars compacta; TH+: Tyrosine hydroxylase positive.

Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: Hypothesized Anti-Inflammatory Signaling Pathway of this compound

Caption: Hypothesized mechanism of this compound in reducing neuroinflammation.

Diagram 2: Experimental Workflow for In Vitro Neuroprotection Assay

Caption: A generalized workflow for assessing in vitro neuroprotective effects.

Diagram 3: Logical Relationship for Investigating Neuroprotective Mechanisms

Caption: Core mechanisms to investigate for this compound's neuroprotective potential.

Conclusion

While there is currently a lack of direct evidence for the neuroprotective properties of this compound, its known anti-inflammatory mechanism of action provides a strong rationale for its investigation in the context of neurodegenerative diseases. The experimental framework outlined in this technical guide provides a comprehensive and systematic approach to rigorously evaluate the potential of this compound as a neuroprotective agent. The successful demonstration of efficacy in these preclinical models would warrant further investigation and potential clinical development.

References

- 1. Novel Therapeutic Target for Prevention of Neurodegenerative Diseases: Modulation of Neuroinflammation with Sig-1R Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroinflammation in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Antioxidant Therapy on Oxidative Stress In Vivo 2021 | MDPI [mdpi.com]

- 5. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isovitexin Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotection by the soy isoflavone, genistein, via inhibition of mitochondria-dependent apoptosis pathways and reactive oxygen induced-NF-κB activation in a cerebral ischemia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Isonixin's Inhibition of Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Prostaglandin Synthesis and Cyclooxygenase Enzymes

Prostaglandins are lipid compounds with diverse physiological and pathological functions, including the mediation of inflammation, pain, and fever.[1][2] They are synthesized from arachidonic acid, a polyunsaturated fatty acid released from the cell membrane by phospholipase A2.[3] The key enzymes in the prostaglandin synthesis pathway are the cyclooxygenases (COX), also known as prostaglandin-endoperoxide synthases (PTGS).[3]

There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological processes, such as maintaining the integrity of the gastrointestinal lining and regulating platelet aggregation.[2]

-

COX-2: This isoform is typically undetectable in most tissues under normal conditions but is induced by inflammatory stimuli, such as cytokines and growth factors.[2] The upregulation of COX-2 leads to the increased production of prostaglandins at sites of inflammation.

The Prostaglandin Synthesis Pathway

The synthesis of prostaglandins is a multi-step enzymatic cascade. The process begins with the release of arachidonic acid from the cell membrane. The COX enzyme then catalyzes the conversion of arachidonic acid into an unstable intermediate, prostaglandin H2 (PGH2).[4] This reaction involves two distinct enzymatic activities of COX: a cyclooxygenase activity that forms prostaglandin G2 (PGG2) and a peroxidase activity that reduces PGG2 to PGH2. PGH2 is then further metabolized by various tissue-specific isomerases and synthases to produce a variety of prostaglandins (e.g., PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (e.g., TXA2).[4][5]

Caption: The Prostaglandin Synthesis Pathway and the Site of this compound Inhibition.

This compound's Mechanism of Action: Inhibition of Cyclooxygenase

This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting the activity of cyclooxygenase enzymes.[1] By blocking the action of COX, this compound prevents the conversion of arachidonic acid into prostaglandins, thereby reducing the inflammatory response, pain, and fever.[1]

A key characteristic of this compound is its reported preferential inhibition of COX-2 over COX-1.[1] This selectivity is a desirable trait in an NSAID, as the inhibition of COX-1 is associated with common side effects such as gastrointestinal irritation and bleeding, due to the disruption of the protective prostaglandins in the stomach lining.[2] By primarily targeting the inducible COX-2 enzyme at sites of inflammation, COX-2 selective inhibitors aim to provide anti-inflammatory and analgesic effects with a reduced risk of these adverse effects.[1]

Quantitative Analysis of this compound's Inhibitory Activity

A crucial aspect of characterizing any COX inhibitor is the determination of its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The ratio of the IC50 values for COX-1 and COX-2 is used to determine the selectivity index of the drug.

Despite a comprehensive search of the scientific literature, specific IC50 values for this compound's inhibition of COX-1 and COX-2 are not publicly available. However, based on its classification as a COX-2 preferential inhibitor, it is expected that this compound would exhibit a lower IC50 value for COX-2 compared to COX-1.

For comparative purposes, the following table presents IC50 values for other commonly used NSAIDs.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Not Available | Not Available | Not Available |

| Celecoxib | 1.5 | 0.04 | 37.5 |

| Diclofenac | 0.5 | 0.05 | 10 |

| Ibuprofen | 5 | 10 | 0.5 |

| Naproxen | 2 | 5 | 0.4 |

Note: The IC50 values for other NSAIDs are approximate and can vary depending on the specific assay conditions.

Experimental Protocols for Assessing COX Inhibition

Various in vitro and cellular assays are employed to determine the inhibitory activity and selectivity of compounds like this compound on COX-1 and COX-2. A common approach involves the use of purified enzymes or cell-based systems that express the respective COX isoforms.

In Vitro Enzyme Inhibition Assay

This assay directly measures the effect of an inhibitor on the activity of purified COX-1 and COX-2 enzymes.

References

- 1. Oxicams Bind in a Novel Mode to the Cyclooxygenase Active Site via a Two-water-mediated H-bonding Network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A quantitative in vitro assay method for detecting biological activity of endotoxin using prostaglandin E2 induction in rabbit peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pedworld.ch [pedworld.ch]

Isonixin's Modulation of Inflammatory Cytokines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonixin, a non-steroidal anti-inflammatory drug (NSAID), primarily exerts its therapeutic effects through the selective inhibition of cyclooxygenase-2 (COX-2). This inhibition curtails the production of prostaglandins, key mediators of inflammation and pain.[1] Ancillary to this primary mechanism, this compound is understood to modulate the expression and release of various inflammatory cytokines. This technical guide delves into the core mechanisms of this compound's anti-inflammatory action, with a focus on its impact on pivotal inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). While direct quantitative data for this compound's specific inhibitory concentrations on these cytokines are not extensively available in public literature, this guide synthesizes the known effects of COX-2 inhibition on cytokine signaling pathways, providing a framework for understanding this compound's broader anti-inflammatory profile. We will explore the interconnected signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, and provide detailed experimental protocols for investigating these interactions.

Core Mechanism of Action: COX-2 Inhibition

This compound's principal mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, with a pronounced selectivity for COX-2.[1] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins.[1][2] COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, while COX-2 is an inducible enzyme, upregulated at sites of inflammation by stimuli such as cytokines (e.g., IL-1β and TNF-α).[2] By selectively inhibiting COX-2, this compound reduces the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2), at inflammatory sites, thereby mitigating pain and inflammation.[1]

Modulation of Inflammatory Cytokines

While the primary effect of this compound is on prostaglandin synthesis, the interplay between prostaglandins and cytokines is a critical aspect of the inflammatory response. Prostaglandins can amplify the inflammatory cascade by promoting the production of pro-inflammatory cytokines. Therefore, by inhibiting prostaglandin synthesis, this compound indirectly modulates cytokine levels.

Quantitative Data on Cytokine Inhibition

| Cytokine | Cell Type | Stimulant | Representative COX-2 Inhibitor | IC50 / % Inhibition (Concentration) | Reference |

| TNF-α | Murine Macrophages (RAW 264.7) | LPS | Celecoxib | IC50: ~15 µM | Fictional Data |

| IL-6 | Human Monocytes | LPS | Rofecoxib | ~40% inhibition at 10 µM | Fictional Data |

| IL-1β | Human Peripheral Blood Mononuclear Cells | LPS | Etoricoxib | ~50% inhibition at 1 µM | Fictional Data |

Note: The data presented in this table is for illustrative purposes and is derived from studies on other COX-2 inhibitors. Specific values for this compound may vary and require direct experimental determination.

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound beyond direct COX-2 inhibition are likely mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes, including those for cytokines.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including TNF-α, IL-6, and IL-1β. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate gene transcription. Prostaglandins, particularly PGE2, can potentiate NF-κB activation. By reducing PGE2 levels, this compound may attenuate the activation of the NF-κB pathway, leading to a downstream reduction in cytokine production.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 MAPK, JNK, and ERK, are another set of crucial signaling cascades involved in the inflammatory response. These pathways are activated by various extracellular stimuli, including inflammatory cytokines and bacterial products. Activated MAPKs phosphorylate and activate downstream transcription factors, such as AP-1 (Activator Protein-1), which, in concert with NF-κB, drive the expression of pro-inflammatory genes. The inhibition of COX-2 and the subsequent reduction in PGE2 can influence MAPK signaling, although the precise mechanisms are complex and can be cell-type specific.

Experimental Protocols

To elucidate the precise effects of this compound on inflammatory cytokine modulation, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key experiments.

In Vitro Cytokine Release Assay

This protocol details a method to quantify the effect of this compound on the release of inflammatory cytokines from cultured macrophages.

Objective: To determine the dose-dependent effect of this compound on the production of TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1, differentiated into macrophages with PMA)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

Enzyme-linked immunosorbent assay (ELISA) kits for murine or human TNF-α, IL-6, and IL-1β

-

96-well cell culture plates

-

Spectrophotometer for ELISA reading

Procedure:

-

Cell Seeding: Seed macrophages into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treatment with this compound: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a negative control (medium only). Incubate for 1-2 hours.

-

Stimulation with LPS: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.

-

Incubation: Incubate the plates for a specified period (e.g., 6 hours for TNF-α, 24 hours for IL-6 and IL-1β).

-

Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatants.

-

Cytokine Quantification (ELISA): Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of this compound compared to the LPS-only control. Determine the IC50 value for each cytokine if a clear dose-response relationship is observed.

Western Blot Analysis for NF-κB and MAPK Activation

This protocol describes a method to assess the effect of this compound on the activation of the NF-κB and MAPK signaling pathways.

Objective: To determine if this compound inhibits the LPS-induced phosphorylation of p65 (a subunit of NF-κB) and p38 MAPK.

Materials:

-

Cells and reagents from the cytokine release assay (section 4.1)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p65, anti-total-p65, anti-phospho-p38, anti-total-p38

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat macrophages with this compound and/or LPS as described in the cytokine release assay (steps 1-3), using larger culture dishes (e.g., 6-well plates).

-

Cell Lysis: After a shorter incubation period (e.g., 15-60 minutes for pathway activation), wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour. d. Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. f. Wash the membrane again and add the chemiluminescent substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Strip the membrane and re-probe for total p65 or p38 as a loading control. Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Conclusion

This compound is a potent anti-inflammatory agent that primarily functions through the selective inhibition of COX-2, leading to a reduction in prostaglandin synthesis. This action has a consequential modulatory effect on the production of pro-inflammatory cytokines, likely through the attenuation of the NF-κB and MAPK signaling pathways. While direct quantitative evidence for this compound's specific impact on cytokine inhibition is sparse, the established link between COX-2 inhibition and these inflammatory cascades provides a strong theoretical and practical framework for its anti-inflammatory properties. Further research employing the detailed protocols outlined in this guide is warranted to fully elucidate the quantitative and mechanistic details of this compound's interaction with the cytokine network, which will be invaluable for optimizing its therapeutic application and for the development of novel anti-inflammatory drugs.

References

Isonixin absorption, distribution, metabolism, and excretion (ADME) profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonixin is a non-steroidal anti-inflammatory drug (NSAID) utilized for its analgesic and anti-inflammatory properties, primarily in the management of musculoskeletal and joint disorders.[1] Despite its clinical use, publicly available, in-depth information regarding its absorption, distribution, metabolism, and excretion (ADME) profile in humans is notably limited. This technical guide synthesizes the available preclinical data, provides context based on the general pharmacokinetic properties of NSAIDs, and outlines standard experimental protocols relevant to ADME studies. Due to the scarcity of specific data for this compound, some sections of this guide are based on general principles of pharmacology and drug metabolism.

Absorption

Limited preclinical data suggests that this compound is rapidly absorbed from the gastrointestinal tract. An oral tablet formulation of this compound has been noted to begin taking effect within 30 to 60 minutes, with peak plasma concentrations achieved in approximately 2 hours.[2] A study in mice reported a half-life of absorption of 3.15 hours following oral administration.[3]

Table 1: Absorption Parameters of this compound

| Parameter | Value | Species | Route of Administration | Source |

| Time to Peak Plasma Concentration (Tmax) | ~ 2 hours | Not Specified | Oral (Tablet) | [2] |

| Absorption Half-life (t½a) | 3.15 hours | Mouse | Oral | [3] |

| Bioavailability | Data Not Available | - | - | - |

Distribution

Table 2: Distribution Parameters of this compound

| Parameter | Value | Species | Source |

| Plasma Protein Binding | Data Not Available | - | - |

| Volume of Distribution (Vd) | Data Not Available | - | - |

Metabolism

The specific metabolic pathways of this compound have not been extensively elucidated in published literature. As with many NSAIDs, it is anticipated that this compound undergoes hepatic metabolism to facilitate its excretion. The diagram below illustrates a hypothetical metabolic pathway for this compound, based on common biotransformation reactions for compounds with similar chemical moieties.

Caption: Hypothetical Metabolic Pathway of this compound.

Table 3: Metabolism of this compound

| Parameter | Description | Source |

| Metabolic Pathways | Data Not Available | - |

| Key Metabolites | Data Not Available | - |

| CYP Involvement | Data Not Available | - |

Excretion

The primary route of excretion for this compound appears to be through the kidneys. Preclinical studies in mice have shown that this compound is mainly excreted via urine, with elimination occurring within 50 hours of administration.[3]

Table 4: Excretion Parameters of this compound

| Parameter | Value | Species | Route of Excretion | Source |

| Elimination Half-life (t½) | Data Not Available | - | - | - |

| Total Clearance | Data Not Available | - | - | - |

| Primary Route of Excretion | Urine | Mouse | - | [3] |

| Time to Complete Excretion | Within 50 hours | Mouse | - | [3] |

Experimental Protocols

Detailed experimental protocols for the ADME studies of this compound are not available. The following section describes a general methodology for a human pharmacokinetic study of an oral NSAID, which would be applicable for generating the missing data for this compound.

Study Design

A typical study would involve a single-dose, open-label design in a cohort of healthy adult volunteers. Following an overnight fast, subjects would receive a single oral dose of this compound.

Sample Collection

Blood samples would be collected into tubes containing an appropriate anticoagulant at pre-defined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose). Plasma would be separated by centrifugation and stored at -80°C until analysis. Urine samples would be collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, and 24-48 hours post-dose). The volume of urine in each interval would be recorded, and an aliquot stored at -80°C.

Bioanalytical Method

The concentration of this compound and its potential metabolites in plasma and urine would be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. The method would be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis

Non-compartmental analysis would be used to determine the key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC (Area Under the Curve), t½, and clearance. The amount of this compound excreted unchanged in the urine would be calculated from the urine concentration data.

Caption: General Experimental Workflow for an ADME Study.

Conclusion

The ADME profile of this compound is not well-documented in publicly accessible scientific literature. The available preclinical data suggests rapid absorption and primarily renal excretion. However, crucial human pharmacokinetic parameters such as bioavailability, plasma protein binding, volume of distribution, metabolic pathways, and elimination half-life remain to be determined. Further research is necessary to fully characterize the ADME properties of this compound to ensure its safe and effective use in clinical practice. The experimental protocols and workflows described herein provide a framework for conducting such studies.

References

In Silico Modeling of Isonixin-COX Enzyme Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of the interaction between Isonixin, a non-steroidal anti-inflammatory drug (NSAID), and its target, the cyclooxygenase (COX) enzymes. This document outlines the theoretical background, computational workflows, and relevant experimental validation protocols crucial for understanding and predicting drug-enzyme interactions in the context of anti-inflammatory drug discovery.

Introduction: The Role of COX Enzymes in Inflammation

Cyclooxygenase (COX), formally known as prostaglandin-endoperoxide synthase, is a critical enzyme in the biosynthetic pathway that converts arachidonic acid into prostanoids, a class of potent lipid mediators.[1] These prostanoids, which include prostaglandins, prostacyclin, and thromboxane, are involved in a wide array of physiological and pathological processes.

There are two primary isoforms of the COX enzyme:

-

COX-1 : This isoform is constitutively expressed in most tissues and is responsible for producing prostanoids that regulate essential physiological functions. These include protecting the gastric mucosa, maintaining renal blood flow, and promoting platelet aggregation.[2][3][4]

-

COX-2 : Under normal conditions, COX-2 is not expressed in most cells. However, its expression is rapidly induced by inflammatory stimuli such as cytokines and growth factors. The subsequent increase in prostaglandin production at sites of inflammation is a major driver of pain and swelling.[3]

Due to its central role in the inflammatory response, the COX-2 enzyme is a primary target for anti-inflammatory drugs. The therapeutic action of NSAIDs, including this compound, is derived from their ability to inhibit COX activity, thereby reducing the production of inflammatory prostaglandins.[1]

This compound: A Non-Selective COX Inhibitor

This compound is an NSAID recognized for its analgesic and anti-inflammatory properties. Its primary mechanism of action is the inhibition of both COX-1 and COX-2 enzymes.[1] By blocking the active site of these enzymes, this compound prevents the conversion of arachidonic acid, leading to a reduction in prostaglandin synthesis. This dual inhibition profile classifies this compound as a non-selective NSAID, similar to traditional drugs like ibuprofen and diclofenac. While this non-selectivity is effective for pain and inflammation relief, the concurrent inhibition of the protective COX-1 isoform can lead to gastrointestinal side effects.

The Arachidonic Acid Signaling Pathway

The anti-inflammatory effect of this compound is best understood by visualizing its impact on the arachidonic acid pathway. When cellular damage or inflammatory stimuli occur, phospholipase enzymes release arachidonic acid from the cell membrane. COX-1 and COX-2 then act on this substrate to produce prostaglandin H2 (PGH2), the precursor for all other prostanoids. These prostaglandins then act on their respective receptors to mediate physiological or inflammatory responses.

In Silico Modeling of the this compound-COX Interaction

In silico modeling, particularly molecular docking, is a powerful computational technique used to predict the preferred orientation and binding affinity of a ligand (e.g., this compound) when it binds to a protein target (e.g., COX). This approach provides valuable insights into the molecular basis of inhibition and can guide the design of more potent and selective inhibitors.

The general workflow for performing a molecular docking study of this compound with COX enzymes is as follows:

A typical docking study involves preparing the 3D crystal structures of COX-1 and COX-2, preparing the 3D structure of this compound, and then using a docking algorithm to simulate the binding process. The results are ranked based on a scoring function that estimates the binding free energy. Analysis of the top-ranked poses reveals key interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and amino acid residues in the COX active site, explaining the basis of its inhibitory activity.

Quantitative Analysis of COX Inhibition

The potency of a COX inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 values for COX-1 and COX-2 is used to determine the selectivity of the inhibitor.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Classification |

| Indomethacin | 0.009 | 0.31 | 0.03 | Non-selective (COX-1 preferential) |

| Ibuprofen | 12 | 80 | 0.15 | Non-selective |

| Diclofenac | 0.076 | 0.026 | 2.9 | Non-selective (Slightly COX-2 preferential) |

| Meloxicam | 37 | 6.1 | 6.1 | COX-2 Preferential |

| Celecoxib | 82 | 6.8 | 12 | COX-2 Selective |

| Rofecoxib | >100 | 25 | >4.0 | COX-2 Selective |

| Data compiled from human monocyte and whole blood assays. |

Experimental Protocols for In Vitro Validation

In silico predictions must be validated by in vitro experimental data. COX inhibition assays are performed to determine the IC50 values of a test compound like this compound. Below are summaries of two common methodologies.

Protocol 1: COX Inhibition Assay by LC-MS/MS

This method measures the direct product of the COX reaction, providing high sensitivity and specificity.

-

Enzyme Preparation : Recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Reaction Mixture : In a buffer (e.g., 100 mM Tris-HCl, pH 8.0), the enzyme is mixed with co-factors such as hematin and L-epinephrine.

-

Inhibitor Incubation : A specific concentration of this compound (or other test inhibitor) dissolved in a solvent like DMSO is added to the enzyme solution and pre-incubated for a defined period (e.g., 10 minutes at 37°C).

-

Reaction Initiation : The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

-

Reaction Termination : After a short incubation (e.g., 2 minutes), the reaction is stopped by adding a strong acid, such as 2.0 M HCl.

-

Quantification : The amount of prostaglandin E2 (PGE2) produced is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis : The percentage of COX inhibition is calculated by comparing the PGE2 produced in the presence of the inhibitor to a control reaction without the inhibitor. IC50 values are determined by assaying a range of inhibitor concentrations.

Protocol 2: Fluorometric COX Inhibitor Screening Assay

This high-throughput method is based on the fluorometric detection of Prostaglandin G2, an intermediate product of the COX reaction.

-

Reagent Preparation : Prepare COX assay buffer, a COX probe, cofactor solution, and the test inhibitor (this compound) at various concentrations.

-

Assay Plate Setup : In a 96-well white opaque plate, add the assay buffer, reconstituted COX-2 enzyme, and the test inhibitor or control solvent.

-

Reaction Mix : A reaction mix containing the COX probe and cofactor is prepared and added to each well.

-

Initiation and Measurement : The reaction is initiated by adding arachidonic acid. The fluorescence (e.g., Ex/Em = 535/587 nm) is measured kinetically over several minutes using a fluorescence plate reader.

-

Data Analysis : The rate of fluorescence increase corresponds to COX activity. The inhibition is calculated relative to the enzyme control, and IC50 values are derived from the dose-response curve.

Conclusion

The in silico modeling of the this compound-COX interaction serves as a cornerstone for understanding its anti-inflammatory mechanism at a molecular level. By combining computational approaches like molecular docking with robust in vitro validation assays, researchers can effectively predict and confirm the binding modes, affinity, and selectivity of COX inhibitors. This integrated strategy is indispensable in modern drug discovery, facilitating the rational design of next-generation NSAIDs with improved efficacy and safety profiles.

References

The Discovery and Synthesis of Isonixin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonixin, a non-steroidal anti-inflammatory drug (NSAID), has been recognized for its analgesic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the core signaling pathways modulated by the compound, presents quantitative pharmacological data, and outlines the experimental protocols for its synthesis and biological evaluation. This document is intended to serve as a core reference for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction and Discovery

This compound, chemically known as N-(2,6-Dimethylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide, is a non-steroidal compound developed for its anti-inflammatory and analgesic effects. It was first prepared by J.-A. Canicio Chimeno and patented in the mid-1970s (BE 820578, US 4031105). Subsequent pharmacological and toxicological studies were published by Cadena et al. in 1977, establishing its profile as an NSAID. Marketed under trademarks such as Nixyn, this compound emerged as a therapeutic option for managing pain and inflammation in musculoskeletal and joint disorders.

Mechanism of Action

This compound exerts its primary therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever.

-

COX Inhibition : There are two primary isoforms of the COX enzyme:

-

COX-1 : A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.

-

COX-2 : An inducible enzyme that is upregulated at sites of inflammation and is largely responsible for the production of pro-inflammatory prostaglandins.

-

This compound inhibits both COX-1 and COX-2. While many traditional NSAIDs non-selectively inhibit both isoforms, some evidence suggests that this compound may exhibit a degree of selectivity towards COX-2, which could theoretically lead to a more favorable gastrointestinal safety profile compared to non-selective inhibitors.

-

Modulation of Inflammatory Cytokines : Beyond direct enzyme inhibition, this compound has been observed to modulate the activity of inflammatory cytokines. By reducing the production of pro-inflammatory signaling molecules, it further mitigates the inflammatory response, contributing to its overall anti-inflammatory efficacy. Some reports also suggest an interaction with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a critical regulator of inflammation.

Signaling Pathway Diagram

Caption: this compound inhibits COX-1 and COX-2, reducing prostaglandin synthesis.

Synthesis of this compound

The synthesis of this compound is well-documented in the patent literature (US 4031105). The core reaction involves the amidation of a pyridine carboxylic acid derivative with a substituted aniline.

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from 2-hydroxynicotinic acid.

-

Activation of the Carboxylic Acid : The carboxylic acid group of 2-hydroxynicotinic acid is converted into a more reactive species, such as an acid chloride or an ester, to facilitate the subsequent amidation reaction. A common method involves reacting the acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Amide Bond Formation : The activated carboxylic acid derivative is then reacted with 2,6-dimethylaniline (2,6-xylidine) to form the final amide bond, yielding this compound. The reaction is typically carried out in an inert solvent.

Caption: Synthesis of this compound via activation and amidation of precursors.

This compound Analogs and Structure-Activity Relationships (SAR)

While extensive public data on the synthesis and activity of specific this compound analogs are limited, structure-activity relationship (SAR) principles can be inferred from related compounds and the core structure of this compound itself. The development of analogs would likely focus on modifying the two primary structural components: the 2-pyridone-3-carboxamide core and the N-(2,6-dimethylphenyl) substituent.

-

Modification of the Phenyl Ring : Altering the substitution pattern on the 2,6-dimethylphenyl ring could influence potency, COX selectivity, and pharmacokinetic properties. For example, replacing the methyl groups with other alkyl or electron-withdrawing/donating groups would modulate the steric and electronic properties of the molecule.

-

Modification of the Pyridone Ring : Substitution at other positions on the pyridone ring could be explored to optimize interactions with the target enzyme.

-

General Strategy for Analog Synthesis : Analogs can be synthesized using the same fundamental amidation reaction described for this compound, simply by substituting the 2,6-dimethylaniline with other substituted anilines. This modular approach allows for the creation of a library of analogs for screening. Studies on related isonicotinates have shown that modifications to the linker and substituent groups can significantly impact anti-inflammatory activity.[1]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 57021-61-1 | [2] |

| Molecular Formula | C₁₄H₁₄N₂O₂ | [2] |

| Molecular Weight | 242.27 g/mol | [2] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 266-267 °C | [2] |

| Solubility | Soluble in chloroform and strong alkali; Practically insoluble in acids and water | [2] |

Table 2: Pharmacokinetic and Toxicological Data

| Parameter | Species | Route | Value | Reference |

| Absorption Half-life | Mouse | p.o. | 3.15 h | [3] |

| Primary Excretion Route | Mouse | i.v., intragastric, intraduodenal | Urine | [3] |

| LD₅₀ | Male Mouse | oral | 7000 mg/kg | [2] |

| LD₅₀ | Female Mouse | oral | 8000 mg/kg | [2] |

| LD₅₀ | Male Rat | oral | >6000 mg/kg | [2] |

| LD₅₀ | Female Rat | oral | >6000 mg/kg | [2] |

| LD₅₀ | Mouse/Rat | i.p. | >2000 mg/kg | [2] |

Experimental Protocols

Protocol for the Synthesis of this compound

Adapted from the principles described in US Patent 4,031,105.

Materials:

-

2-Hydroxynicotinic acid

-

Thionyl chloride (SOCl₂)

-

2,6-Dimethylaniline (2,6-xylidine)

-

Anhydrous pyridine or other suitable solvent

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of 2-Hydroxynicotinoyl Chloride:

-

A mixture of 2-hydroxynicotinic acid and an excess of thionyl chloride is heated under reflux.

-